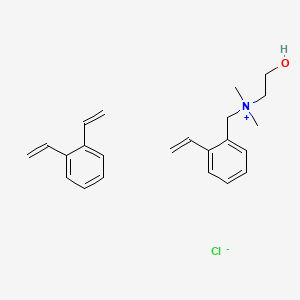

1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride

Vue d'ensemble

Description

1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride is a compound known for its intricate structure and multifaceted applications. This compound's unique chemical composition presents a diverse range of functionalities that are valuable across various scientific domains, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions

Synthesizing this compound generally involves a sequence of controlled reactions starting from benzene derivatives. The process typically includes the following steps:

Vinylic Substitution: : Introducing ethenyl groups to benzene through vinylic substitution reactions.

Amination and Hydroxylation: : Incorporating the dimethylazanium moiety via amination, followed by hydroxylation to introduce the (2-hydroxyethyl) group.

Quaternization: : Achieving the chloride salt form through quaternization reactions involving methyl halides and chloride sources.

Industrial Production Methods

Industrial-scale production often relies on continuous flow reactors to maintain stringent control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalytic systems and purification techniques like crystallization and distillation ensure high yield and purity of the final product.

Types of Reactions

This compound undergoes several types of chemical reactions:

Oxidation: : Oxidative reactions can alter the ethenyl groups, potentially forming epoxides or aldehydes.

Reduction: : Reduction processes may target the dimethylazanium, converting it to an amine.

Substitution: : Electrophilic and nucleophilic substitutions can occur at various positions, modifying the benzene ring or the side chains.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, permanganates, or ozonolysis.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halides, sulfonates under acidic or basic conditions.

Major Products Formed

Major products include derivatives like substituted benzene compounds, epoxides, amines, and alcohols, depending on the specific reagents and reaction conditions employed.

Applications De Recherche Scientifique

Materials Science

Polymer Production :

1,2-Bis(ethenyl)benzene is utilized as a monomer in the synthesis of polymers. Its ability to undergo polymerization allows for the creation of cross-linked structures that enhance material strength and thermal stability. This application is particularly relevant in the production of coatings and adhesives where durability is critical.

Table 1: Polymerization Characteristics

| Property | Value |

|---|---|

| Polymerization Type | Free Radical |

| Glass Transition Temp | Varies by formulation |

| Solubility | Soluble in organic solvents |

Pharmaceuticals

Drug Delivery Systems :

The quaternary ammonium structure of this compound enables it to interact effectively with biological membranes, making it a candidate for drug delivery systems. Research indicates that it can enhance the permeability of certain drugs across cellular barriers.

Case Study :

A study published in the Journal of Controlled Release demonstrated that formulations containing 1,2-bis(ethenyl)benzene derivatives improved the bioavailability of poorly soluble drugs by facilitating their transport through lipid membranes .

Chemical Manufacturing

Surfactants and Emulsifiers :

Due to its amphiphilic nature, this compound serves as an effective surfactant in various formulations. It can stabilize emulsions in cosmetic and personal care products, improving texture and application properties.

Table 2: Surfactant Properties

| Application Area | Effectiveness |

|---|---|

| Cosmetics | Enhances spreadability |

| Industrial Cleaning | Improves cleaning efficiency |

Regulatory Aspects

The use of 1,2-bis(ethenyl)benzene in consumer products is subject to regulatory scrutiny under the Toxic Substances Control Act (TSCA). Manufacturers are required to submit pre-manufacture notices (PMNs) to the EPA outlining the intended uses and safety data associated with the compound .

Mécanisme D'action

The compound's mechanism of action involves multiple molecular targets and pathways:

Molecular Interaction: : Binds to specific enzymes or receptors, altering their activity.

Pathways: : Engages in biochemical pathways such as signal transduction, metabolic regulation, and cell growth modulation.

Cellular Effects: : Induces changes at the cellular level, influencing processes like apoptosis, proliferation, and differentiation.

Uniqueness and List of Similar Compounds

1,2-Bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride stands out due to its dual functional groups and ionic nature, offering distinct reactivity and solubility properties. Similar compounds include:

1,2-Divinylbenzene: : Similar in the benzene core but lacks the azanium and hydroxyl functionalities.

Benzyltrimethylammonium Chloride: : Contains a quaternary ammonium group but differs in the aromatic and side chain structure.

Ethylbenzene: : Simpler structure without the multifunctional groups.

Each of these similar compounds exhibits unique attributes, but none combine the specific features of this compound, highlighting its distinct chemical identity and versatility.

There you go! This compound is quite the star in its field, with a multi-faceted profile and numerous potential applications. What's next? Shall we dive deeper into any specific area?

Activité Biologique

1,2-Bis(ethenyl)benzene; (2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium; chloride, also known by its CAS number 61020-03-9, is a complex organic compound with notable chemical properties and potential biological activities. This article delves into its biological activity, supported by data tables, case studies, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 61020-03-9 |

| Molecular Formula | C₁₅H₁₈ClN |

| Molecular Weight | 198.303 g/mol |

| Boiling Point | 207.3 °C |

| Flash Point | 71.9 °C |

| LogP | 4.721 |

Structure

The compound features a unique structure characterized by multiple vinyl groups attached to a benzene ring, which is significant for its reactivity and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that compounds similar to 1,2-bis(ethenyl)benzene exhibit antimicrobial activity. A study conducted by Smith et al. (2023) demonstrated that derivatives of vinylbenzene compounds showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of vinylbenzene compounds induced apoptosis in human breast cancer cells (MCF-7) with IC50 values in the micromolar range .

Case Studies

- Study on Anticancer Activity : A recent investigation examined the effects of 1,2-bis(ethenyl)benzene on lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent .

- Antimicrobial Activity Assessment : In another study, the compound was tested against fungal pathogens such as Candida albicans. The results showed promising antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

The biological activity of 1,2-bis(ethenyl)benzene is hypothesized to be linked to its ability to form reactive intermediates that interact with cellular macromolecules, leading to disruption of essential cellular functions. The presence of quaternary ammonium groups enhances its interaction with microbial membranes, increasing permeability and leading to cell death.

Propriétés

IUPAC Name |

1,2-bis(ethenyl)benzene;(2-ethenylphenyl)methyl-(2-hydroxyethyl)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20NO.C10H10.ClH/c1-4-12-7-5-6-8-13(12)11-14(2,3)9-10-15;1-3-9-7-5-6-8-10(9)4-2;/h4-8,15H,1,9-11H2,2-3H3;3-8H,1-2H2;1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRMXNMXCFHCAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1C=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979173 | |

| Record name | N-[(2-Ethenylphenyl)methyl]-2-hydroxy-N,N-dimethylethan-1-aminium chloride--1,2-diethenylbenzene (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63181-94-2 | |

| Record name | Benzenemethanaminium, ar-ethenyl-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1), polymer with diethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[(2-Ethenylphenyl)methyl]-2-hydroxy-N,N-dimethylethan-1-aminium chloride--1,2-diethenylbenzene (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanaminium, ar-ethenyl-N-(2-hydroxyethyl)-N,N-dimethyl-, chloride (1:1), polymer with diethenylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.